molecular formula C17H25ClN2O3 B13879676 Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate

Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate

Cat. No.: B13879676
M. Wt: 340.8 g/mol
InChI Key: JCMQXHNPEHHHDU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with amino, chloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-amino-5-chloro-4-methylphenoxy)piperidine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and methyl groups on the phenoxy ring, combined with the piperidine and tert-butyl ester moieties, makes this compound versatile for various applications and research studies[3][3].

Properties

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O3/c1-11-9-14(19)15(10-13(11)18)22-12-5-7-20(8-6-12)16(21)23-17(2,3)4/h9-10,12H,5-8,19H2,1-4H3

InChI Key

JCMQXHNPEHHHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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